molecular formula C17H13N3 B14879740 4-(1H-benzimidazol-2-yl)-2-methylquinoline

4-(1H-benzimidazol-2-yl)-2-methylquinoline

Cat. No.: B14879740
M. Wt: 259.30 g/mol
InChI Key: GRLYJYKWARKZSE-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-yl)-2-methylquinoline is a heterocyclic compound that combines the structural features of benzimidazole and quinoline These two moieties are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)-2-methylquinoline typically involves the condensation of 2-methylquinoline with o-phenylenediamine under acidic conditions. One common method includes heating the reactants in polyphosphoric acid at elevated temperatures to facilitate cyclization and formation of the benzimidazole ring . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)-2-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)-2-methylquinoline involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function. The quinoline ring can intercalate into DNA, inhibiting replication and transcription processes . These interactions can lead to the inhibition of key enzymes and signaling pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-benzimidazol-2-yl)-2-methylquinoline is unique due to the combination of benzimidazole and quinoline moieties, which endows it with a broader spectrum of biological activities and potential applications. Its dual functionality allows it to interact with multiple molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-2-methylquinoline

InChI

InChI=1S/C17H13N3/c1-11-10-13(12-6-2-3-7-14(12)18-11)17-19-15-8-4-5-9-16(15)20-17/h2-10H,1H3,(H,19,20)

InChI Key

GRLYJYKWARKZSE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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